molecular formula C6H5ClF2N2O B3025435 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride CAS No. 141573-96-8

3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride

Cat. No.: B3025435
CAS No.: 141573-96-8
M. Wt: 194.56 g/mol
InChI Key: MZGPCLIDFPCPTI-UHFFFAOYSA-N
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Description

3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group and a carbonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride typically involves the introduction of the difluoromethyl group into the pyrazole ring. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with difluoromethylating agents under specific conditions. For instance, difluoroacetic acid can be used as a difluoromethylating agent in the presence of a catalyst such as nanoscale titanium dioxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, safety, and yield. The use of inexpensive and readily available raw materials, along with efficient catalytic systems, ensures high product yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles to form different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols, which react with the carbonyl chloride group under mild to moderate conditions.

    Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups replacing the carbonyl chloride group .

Scientific Research Applications

Chemical Synthesis

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride serves as a crucial building block in synthetic organic chemistry. It is utilized in the synthesis of more complex molecules, particularly those containing pyrazole derivatives. The carbonyl chloride functionality allows for various substitution reactions, enabling the formation of diverse chemical entities.

Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
Substitution Reactions Reacts with nucleophiles to form substituted derivativesAmines, alcohols, thiols
Oxidation/Reduction Less common but possible under specific conditionsOxidizing/reducing agents

Research indicates that this compound exhibits potential biological activities, particularly antifungal properties. It has been studied for its mechanism of action as a fungicide, primarily through the inhibition of succinate dehydrogenase, an enzyme vital for cellular respiration in fungi. This inhibition disrupts energy production in fungal cells, leading to their death.

Medicinal Chemistry

In medicinal chemistry, this compound is explored as a precursor for active pharmaceutical ingredients (APIs). Its structural characteristics make it suitable for the development of novel therapeutics with enhanced efficacy and reduced toxicity.

Agricultural Applications

The compound is also significant in agricultural chemistry, especially in the formulation of agrochemicals such as fungicides. Its ability to inhibit specific enzymes in pathogens positions it as a vital component in crop protection strategies.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

Case Study 1: Antifungal Efficacy

A study published in Agricultural Chemistry demonstrated that formulations containing this compound effectively reduced fungal infections in crops by inhibiting succinate dehydrogenase activity.

Case Study 2: Synthesis of Novel Derivatives

Research conducted by a team at a leading university focused on synthesizing various derivatives from this compound. The findings indicated that modifications to the carbonyl group significantly enhanced biological activity against specific pathogens.

Case Study 3: Drug Development Potential

A pharmaceutical study highlighted the potential use of this compound as a precursor for developing new antifungal drugs, showcasing its versatility and importance in medicinal chemistry.

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride involves its interaction with specific molecular targets. For instance, in its role as a fungicide, it inhibits the enzyme succinate dehydrogenase, which is crucial for cellular respiration in fungi. This inhibition disrupts the energy production in fungal cells, leading to their death .

Comparison with Similar Compounds

Similar Compounds

  • Benzovindiflupyr
  • Bixafen
  • Fluxapyroxad
  • Isopyrazam
  • Pydiflumetofen
  • Sedaxane

Uniqueness

3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer advantages in terms of potency, selectivity, and ease of synthesis .

This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride, commonly known as Fluxapyroxad, is a compound of significant interest in agricultural chemistry due to its potent biological activity, particularly as a fungicide. This article delves into its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a pyrazole ring with a difluoromethyl group and a carbonyl chloride group. This configuration enhances its reactivity and biological activity. The compound's molecular formula is C8H7ClF2N2OC_8H_7ClF_2N_2O with a molecular weight of approximately 194.5 g/mol.

Target Enzyme: Succinate Dehydrogenase
The primary mechanism of action for this compound is the inhibition of succinate dehydrogenase (SDH), an enzyme critical to the mitochondrial respiratory chain in fungi. By binding to the active site of SDH, this compound prevents the conversion of succinate to fumarate, leading to reduced ATP production and ultimately fungal cell death .

Fungal Pathogens Affected
The inhibition of SDH allows this compound to effectively target various fungal pathogens that affect crops, including:

  • Alternaria species : Known for causing early blight in tomatoes and potatoes.
  • Zymoseptoria tritici : A significant pathogen in cereal crops .

Antifungal Efficacy

Research demonstrates that this compound exhibits significant antifungal properties. Its effectiveness can be compared with other fungicides in the same class, such as Isopyrazam and Sedaxane. The following table summarizes some key findings regarding its antifungal activity:

Compound NameYear RegisteredTarget PathogenMechanism of Action
Fluxapyroxad2011Zymoseptoria triticiInhibition of succinate dehydrogenase
Isopyrazam2010Alternaria speciesInhibition of succinate dehydrogenase
Sedaxane2011Various fungal pathogensInhibition of succinate dehydrogenase

This table highlights the registration years and target pathogens for these compounds, illustrating their relevance in crop protection strategies.

Case Studies

Several studies have documented the effectiveness of this compound against specific fungal diseases:

  • Study on Wheat Diseases : A field study demonstrated that treatments with Fluxapyroxad significantly reduced the incidence of Zymoseptoria tritici in wheat crops by over 60% compared to untreated controls .
  • Tomato Blight Control : In trials against Alternaria solani, Fluxapyroxad showed comparable efficacy to traditional fungicides, providing effective control over disease progression during critical growth periods .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride, and how do procedural variations impact yield?

  • Methodological Answer : The compound is synthesized via chlorination of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid using thionyl chloride (SOCl₂). Two protocols are reported:

  • Protocol A : Reaction in dry toluene at 90°C for 2 hours under nitrogen, yielding 96% after solvent evaporation and purification via heptane/toluene azeotrope .
  • Protocol B : Use of catalytic N,N-dimethylformamide (DMF) at 95°C for 4 hours, with subsequent dissolution in CH₂Cl₂ for downstream reactions .
    • Key Considerations : Protocol A avoids DMF, which may introduce impurities, but Protocol B accelerates activation. Researchers should prioritize solvent compatibility with downstream applications.

Q. How can purity be ensured during synthesis, and what analytical techniques validate structural integrity?

  • Methodological Answer :

  • Purification : Repeated evaporation under reduced pressure with heptane/toluene (1:1) removes excess SOCl₂ . Avoid aqueous workup to prevent hydrolysis.
  • Characterization : Use ¹H/¹³C NMR to confirm absence of residual solvents (e.g., DMF or toluene) and FT-IR to verify carbonyl chloride peak (~1770–1800 cm⁻¹). Crystallographic data from analogous derivatives (e.g., pyrazole carboxamides) may support structural assignments .

Q. What safety precautions are necessary when handling this compound, given limited toxicological data?

  • Methodological Answer :

  • Handling : Conduct reactions in a fume hood due to SOCl₂’s corrosive fumes. Use anhydrous conditions to minimize HCl release.
  • Storage : Store under inert gas (N₂/Ar) at –20°C in sealed glass vials. Limited ecotoxicological data (Section 12 of SDS) necessitate treating waste as hazardous .

Advanced Research Questions

Q. What mechanistic role does DMF play in the chlorination reaction, and how can side reactions be mitigated?

  • Methodological Answer : DMF acts as a catalyst by forming a reactive Vilsmeier-Haack complex with SOCl₂, enhancing electrophilicity of the carbonyl carbon. However, overuse may lead to dimethylcarbamoyl chloride byproducts.

  • Mitigation : Limit DMF to 0.5–1% (v/v) and monitor reaction progress via TLC (eluent: hexane/ethyl acetate 4:1) to detect intermediates .

Q. How does steric hindrance from the difluoromethyl group influence reactivity in nucleophilic acyl substitutions?

  • Methodological Answer : The difluoromethyl group at position 3 reduces electron density at the carbonyl, enhancing electrophilicity. Computational studies (DFT) on analogous pyrazole carbonyl chlorides show:

  • Reactivity Trends : Higher reactivity toward amines vs. alcohols due to softer nucleophiles.
  • Experimental Validation : Kinetic studies using pyridin-2-amine (pKa ~1.0) show complete conversion to carboxamides within 6 hours at 0–25°C .

Q. What strategies enable selective functionalization of the carbonyl chloride group in complex multi-step syntheses?

  • Methodological Answer :

  • Protection-Deprotection : Use silyl protecting groups (e.g., TMSCl) for hydroxyl moieties in polyfunctional substrates.
  • Stepwise Reactions : Prioritize amide bond formation before introducing acid-sensitive functionalities (e.g., tert-butyl esters).
  • Case Study : Synthesis of methyl (E)-2-(2'-carboxamido-[1,1'-biphenyl]-3-yl)-3-methoxyacrylate demonstrates compatibility with Pd-catalyzed cross-coupling post-acylation .

Q. How can computational modeling predict the compound’s reactivity in novel reaction environments?

  • Methodological Answer :

  • Software Tools : Gaussian 16 or ORCA for DFT calculations. Optimize geometry at the B3LYP/6-31G(d) level.
  • Parameters : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Compare with experimental spectroscopic data (e.g., ¹⁹F NMR chemical shifts) .

Properties

IUPAC Name

3-(difluoromethyl)-1-methylpyrazole-4-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClF2N2O/c1-11-2-3(5(7)12)4(10-11)6(8)9/h2,6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGPCLIDFPCPTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)F)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70571737
Record name 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride
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Molecular Weight

194.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141573-96-8
Record name 3-Difluoromethyl-1-methylpyrazole-4-carbonyl chloride
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Difluoromethyl)-1-methyl-1 H-pyrazole-4-carbonyl chloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride
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Record name 3-(difluoromethyl)-1-methyl-1 H-pyrazole-4-carbonyl chloride
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Synthesis routes and methods I

Procedure details

69.5 g of thionyl chloride (0.58 mol, 1.17 equivalents) are added at 110° C. in the course of 2 hours to a solution of 88 g of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid (0.5 mol) in 440 g of chlorobenzene. The reaction mixture is stirred for 1 hour at 110° C. The reaction mixture is concentrated to a crude product solution. 190 g of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carbonyl chloride (50% in chlorobenzene, yield: 98%) is obtained. The crude product solution is used without being further purified.
Quantity
69.5 g
Type
reactant
Reaction Step One
Quantity
88 g
Type
reactant
Reaction Step One
Quantity
440 g
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The solution of 16 g (100 mol) of 1-methyl-3-difluoromethyl-1H-pyrazole-4-carbaldehyde, 13.5 g (100 mmol) of sulphuryl chloride and 0.2 g of 2,2-azoisobutyronitrile in 50 ml of chlorobenzene was stirred at 70-80° C. for 6 h. The reaction solution was concentrated. 18.8 g of the product (95% yield) was obtained as an oil with a purity (GC) of 98%.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step One
[Compound]
Name
2,2-azoisobutyronitrile
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
95%

Retrosynthesis Analysis

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Feasible Synthetic Routes

3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride

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